2,4-Dibromo-6-isopropoxyaniline
Description
Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research
Aniline derivatives are indispensable in modern chemical research. They serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals like analgesics and antihistamines, as well as herbicides and fungicides. nih.govasm.org The ability to introduce a wide range of substituents onto the aromatic ring allows chemists to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. nih.govwisdomlib.org For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the acidity of the amino group and the nucleophilicity of the aromatic ring. nih.govwikipedia.org This tunability makes substituted anilines a subject of ongoing research for the development of new synthetic methodologies and novel functional materials. wisdomlib.orgacs.org
Overview of Halogenated and Alkoxy-Substituted Aromatic Systems
The presence of halogen and alkoxy substituents on an aromatic ring imparts distinct properties to a molecule. Halogens, such as bromine, are known to influence the electronic nature of the ring through their inductive electron-withdrawing effects and resonance electron-donating effects. wikipedia.org This dual nature can affect the regioselectivity of further chemical transformations. wikipedia.org Moreover, halogenated aromatic compounds are prevalent in many bioactive molecules and materials due to their unique properties, including increased lipophilicity and metabolic stability. nih.gov
Alkoxy groups, like the isopropoxy group, are generally considered electron-donating through resonance, which can activate the aromatic ring towards electrophilic substitution. nih.gov The steric bulk of the alkoxy group can also direct incoming reactants to specific positions on the ring, providing a level of steric control in synthetic routes. The combination of both halogen and alkoxy substituents on an aniline core, as seen in 2,4-Dibromo-6-isopropoxyaniline, creates a unique electronic and steric environment, the implications of which are a subject of research interest.
Research Gaps and Motivations for Investigating this compound
Despite the broad interest in substituted anilines, a detailed survey of scientific literature reveals a significant research gap concerning this compound. While the compound is commercially available, indicating its potential utility as a building block, there is a conspicuous absence of published studies detailing its synthesis, characterization, and reactivity. This lack of information presents a clear motivation for investigation.
The primary motivations for studying this compound include:
Exploring Novel Reactivity: The interplay of two bromine atoms and an isopropoxy group on the aniline ring could lead to novel and selective chemical transformations.
Developing New Synthetic Scaffolds: This compound could serve as a versatile precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, or as ligands in catalysis.
Scope and Objectives of the Research Focus on this compound
The principal objective of focusing research on this compound is to fill the existing knowledge gap. The scope of such research would logically encompass:
Development of an Efficient Synthesis: Establishing a reliable and scalable synthetic route to this compound is a fundamental first step.
Comprehensive Characterization: Detailed spectroscopic and crystallographic analysis would provide a complete picture of its molecular structure.
Investigation of its Chemical Reactivity: Studying its behavior in various chemical reactions would unveil its potential as a synthetic intermediate.
Chemical and Physical Data of this compound
While detailed experimental data for this compound is not widely published, some basic properties can be compiled from supplier information.
| Property | Value | Source |
| CAS Number | 1208078-17-4 | bldpharm.coma2bchem.combldpharm.comoakwoodchemical.comambeed.com |
| Molecular Formula | C₉H₁₁Br₂NO | bldpharm.coma2bchem.comoakwoodchemical.com |
| Molecular Weight | 309.00 g/mol | bldpharm.comoakwoodchemical.com |
| MDL Number | MFCD12547880 | bldpharm.coma2bchem.comoakwoodchemical.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H11Br2NO |
|---|---|
Molecular Weight |
309.00 g/mol |
IUPAC Name |
2,4-dibromo-6-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H11Br2NO/c1-5(2)13-8-4-6(10)3-7(11)9(8)12/h3-5H,12H2,1-2H3 |
InChI Key |
HUNJANAMOGNWOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)Br)Br)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2,4 Dibromo 6 Isopropoxyaniline
Strategies for Regioselective Bromination of Aniline (B41778) Precursors
The introduction of two bromine atoms at specific positions on an aniline ring requires careful control of the reaction conditions and choice of reagents. The strong activating and ortho-, para-directing nature of the amino group can lead to multiple bromination products if not properly managed. youtube.com
Electrophilic aromatic substitution is the most common method for the bromination of anilines. However, direct bromination of aniline with molecular bromine typically results in the formation of 2,4,6-tribromoaniline (B120722) due to the high reactivity of the aniline ring. youtube.com To achieve selective dibromination, several strategies can be employed.
One approach involves the modulation of the reactivity of the aniline precursor. For instance, starting with an aniline derivative where one of the ortho or para positions is already blocked can direct the bromination to the remaining available positions. Alternatively, the amino group can be temporarily converted to a less activating group, such as an amide, to control the extent of bromination. After the desired bromination is achieved, the protecting group can be removed to regenerate the aniline. youtube.com
The choice of brominating agent and solvent system is also crucial. Milder brominating agents or the use of a non-polar solvent can help to reduce the formation of over-brominated products. youtube.com For example, the use of potassium bromide in the presence of an oxidizing agent like orthoperiodic acid offers a milder alternative to molecular bromine. organic-chemistry.org
Table 1: Comparison of Bromination Methods for Anilines
| Brominating Agent/System | Typical Products with Aniline | Control over Regioselectivity | Reference |
| Br₂ in water | 2,4,6-Tribromoaniline | Low | youtube.com |
| Br₂ in non-polar solvent (e.g., CS₂) | Mixture of mono-, di-, and tri-bromoanilines | Moderate | youtube.com |
| N-Bromosuccinimide (NBS) | Can be controlled to give mono- or di-bromo products | Good | google.com |
| KBr / H₅IO₆ | Mono-bromo products for aromatic amines | Good | organic-chemistry.org |
| Copper-catalyzed oxidative bromination | Regioselective bromination | High | sci-hub.se |
Directed ortho-metalation (DoM) provides a powerful tool for the regioselective functionalization of aromatic rings. nih.gov In this strategy, a directing group on the aromatic ring chelates with an organolithium reagent, leading to deprotonation of the adjacent ortho position. The resulting aryllithium species can then react with an electrophile, such as a bromine source, to introduce a bromine atom at the desired position.
For the synthesis of 2,4-Dibromo-6-isopropoxyaniline, one could envision a scenario starting with a precursor already containing the isopropoxy group and the amino group (or a protected form). The isopropoxy group can act as a directing group for the first bromination at the 6-position. Subsequent bromination would then likely occur at the 4-position due to the combined directing effects of the amino and isopropoxy groups.
Introduction of the Isopropoxy Moiety via Alkoxylation Reactions
The incorporation of the isopropoxy group onto the aniline ring can be achieved through various alkoxylation methods. The choice of method often depends on the nature of the starting material.
Nucleophilic aromatic substitution (SNA) can be a viable route if a suitable precursor with a good leaving group at the desired position is available. For instance, if one were to start with a 2,4-dibromo-6-fluoroaniline, the fluorine atom could potentially be displaced by an isopropoxide nucleophile. However, SNA reactions on unactivated aromatic rings are generally challenging and may require harsh reaction conditions.
The Williamson ether synthesis is a widely used and versatile method for forming ethers. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com This reaction involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing this compound, this would typically involve the reaction of a 2,4-dibromo-6-aminophenol with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace the halide from the isopropyl halide. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com
Table 2: Key Parameters for Williamson Ether Synthesis
| Parameter | Description | Importance |
| Base | Used to deprotonate the alcohol/phenol. Common bases include NaH, K₂CO₃, and NaOH. | The strength of the base should be sufficient to deprotonate the hydroxyl group without causing side reactions. |
| Solvent | Aprotic polar solvents like DMF, DMSO, or acetone (B3395972) are often used. | The solvent should be able to dissolve the reactants and facilitate the SN2 reaction. |
| Temperature | Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. | Higher temperatures can increase the reaction rate but may also lead to side reactions like elimination. |
| Alkyl Halide | Primary alkyl halides are preferred for SN2 reactions. | Secondary and tertiary alkyl halides can lead to elimination as a major side reaction. masterorganicchemistry.com |
Convergent and Linear Synthetic Schemes for this compound
A linear synthesis would involve the sequential modification of a single starting material. For example, one could start with 2-aminophenol (B121084), perform a Williamson ether synthesis to introduce the isopropoxy group, and then carry out a regioselective dibromination. The order of these steps would be critical to the success of the synthesis.
A plausible linear synthetic route could be:
Alkoxylation: Start with 2-aminophenol and react it with 2-bromopropane via a Williamson ether synthesis to form 2-isopropoxyaniline (B1215334). americanelements.com
Bromination: The resulting 2-isopropoxyaniline could then be subjected to regioselective bromination. The isopropoxy and amino groups are both ortho-, para-directing. The position ortho to the amino group and para to the isopropoxy group (position 4) and the position ortho to both groups (position 6) would be activated. Careful control of the bromination conditions would be necessary to achieve the desired 2,4-dibromo substitution pattern. Protecting the amine may be necessary to control the reaction. youtube.com
An alternative linear route could involve:
Bromination: Start with aniline and perform a regioselective dibromination to obtain 2,4-dibromoaniline (B146533). This can be challenging due to the high reactivity of aniline.
Hydroxylation: The 2,4-dibromoaniline would then need to be converted to 2,4-dibromo-6-aminophenol. This is a non-trivial transformation.
Alkoxylation: Finally, a Williamson ether synthesis would be used to introduce the isopropoxy group.
Given the challenges in the second linear route, the first approach starting with 2-aminophenol appears more feasible.
Reactivity and Derivatization of 2,4 Dibromo 6 Isopropoxyaniline
Reactivity of the Aniline (B41778) Amine Group
The amine group in 2,4-dibromo-6-isopropoxyaniline is a versatile functional handle for a variety of chemical modifications, including acylation, Schiff base condensation, and diazotization.
Acylation Reactions and Amide Formation
The aniline amine group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a common strategy for the protection of the amine group or for the introduction of new functionalities into the molecule. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.
Table 1: Examples of Acylation Reactions of this compound
| Acylating Agent | Product |
| Acetyl chloride | N-(2,4-Dibromo-6-isopropoxyphenyl)acetamide |
| Benzoyl chloride | N-(2,4-Dibromo-6-isopropoxyphenyl)benzamide |
| Acetic anhydride | N-(2,4-Dibromo-6-isopropoxyphenyl)acetamide |
Note: The products listed are predicted based on the general reactivity of anilines.
Schiff Base Condensation and Imine Formation
In the presence of aldehydes or ketones, the primary amine of this compound can undergo condensation to form Schiff bases, also known as imines. This reaction is typically catalyzed by an acid or a base and involves the removal of a water molecule. The formation of Schiff bases is a reversible process, but the equilibrium can be driven towards the product by removing water from the reaction mixture. These imine derivatives are valuable intermediates in organic synthesis. nih.govwikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.netnih.govnih.gov
Table 2: Examples of Schiff Base Formation from this compound
| Carbonyl Compound | Product |
| Benzaldehyde | (E)-1-(2,4-Dibromo-6-isopropoxyphenyl)-N-benzylidenemethanamine |
| Acetone (B3395972) | (E)-N-(2,4-Dibromo-6-isopropoxyphenyl)propan-2-imine |
| Cyclohexanone | (E)-N-(2,4-Dibromo-6-isopropoxyphenyl)cyclohexanimine |
Note: The products listed are predicted based on the general reactivity of anilines with carbonyl compounds.
Diazotization and Azo Compound Synthesis
The aniline functionality can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can undergo various subsequent reactions. One of the most common applications is in azo coupling reactions, where the diazonium salt reacts with an electron-rich aromatic compound to form an azo compound, which are often colored and have applications as dyes and pigments. organic-chemistry.orgnih.govnih.govmdpi.comuobasrah.edu.iq
Table 3: Example of Diazotization and Azo Coupling of this compound
| Coupling Agent | Product |
| Phenol | 2,4-Dibromo-6-isopropoxy-1-((E)-(4-hydroxyphenyl)diazenyl)benzene |
| N,N-Dimethylaniline | (E)-4-((2,4-Dibromo-6-isopropoxyphenyl)diazenyl)-N,N-dimethylaniline |
Note: The products listed are predicted based on the general reactivity of aniline-derived diazonium salts.
Reactivity of the Bromine Substituents
The two bromine atoms on the aromatic ring of this compound are susceptible to various transformations, most notably palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic displacement.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atoms in this compound can serve as coupling partners in several such reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The regioselectivity of these reactions can be influenced by the electronic and steric environment of the two bromine atoms. Generally, the bromine atom at the 4-position is sterically more accessible and may react preferentially under certain conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or other substituted aromatics. fishersci.co.uklibretexts.orgresearchgate.netnih.govmdpi.com
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. youtube.comwikipedia.orgorganic-chemistry.orgorgsyn.orglibretexts.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This allows for the introduction of a new amino group at the position of the bromine atom. nih.govwikipedia.orgrsc.orglibretexts.orgnih.gov
Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product(s) |
| Suzuki-Miyaura | Phenylboronic acid | 2-Bromo-4-phenyl-6-isopropoxyaniline and/or 4-Bromo-2-phenyl-6-isopropoxyaniline |
| Heck | Styrene | (E)-2-Bromo-6-isopropoxy-4-styrylaniline and/or (E)-4-Bromo-6-isopropoxy-2-styrylaniline |
| Sonogashira | Phenylacetylene | 2-Bromo-6-isopropoxy-4-(phenylethynyl)aniline and/or 4-Bromo-6-isopropoxy-2-(phenylethynyl)aniline |
| Buchwald-Hartwig | Morpholine | 4-(2-Bromo-4-amino-3-isopropoxyphenyl)morpholine and/or 4-(4-Bromo-2-amino-3-isopropoxyphenyl)morpholine |
Note: The products listed are predicted based on general principles of palladium-catalyzed cross-coupling reactions. The regioselectivity would depend on the specific reaction conditions.
Nucleophilic Displacement of Halogens
While generally less reactive towards nucleophilic aromatic substitution than activated aryl halides, the bromine atoms in this compound can undergo displacement by strong nucleophiles under forcing conditions. The electron-donating nature of the amino and isopropoxy groups deactivates the ring towards nucleophilic attack. However, reactions with potent nucleophiles like alkoxides or thiolates at high temperatures might lead to substitution products. The position of substitution would be influenced by the stability of the intermediate Meisenheimer complex.
Advanced Structural Characterization and Spectroscopic Methodologies for 2,4 Dibromo 6 Isopropoxyaniline and Its Derivatives
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 2,4-Dibromo-6-isopropoxyaniline. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques provide unambiguous evidence for the connectivity and spatial arrangement of atoms within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the amino and isopropoxy groups and the electron-withdrawing and anisotropic effects of the bromine atoms. The two aromatic protons would likely appear as distinct doublets due to coupling with each other. The isopropoxy group would present as a septet for the CH proton and a doublet for the two CH₃ groups. The NH₂ protons would typically appear as a broad singlet.
The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern, with carbons bearing bromine atoms shifted to lower field and those bearing the amino and isopropoxy groups to higher field.
To definitively assign all proton and carbon signals and to establish connectivity, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the two aromatic protons would confirm their ortho relationship. Additionally, a strong cross-peak between the methine proton and the methyl protons of the isopropoxy group would be observed, confirming the isopropyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each protonated carbon signal by correlating the ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For the target molecule, HMBC is crucial for placing the substituents on the aromatic ring. For instance, correlations from the isopropoxy methine proton to the C6 carbon of the aniline (B41778) ring would confirm the position of the isopropoxy group. Similarly, correlations from the aromatic protons to the substituted carbons would confirm the positions of the bromine atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. In the case of this compound, a NOESY spectrum could reveal spatial proximity between the protons of the isopropoxy group and the H5 proton of the aromatic ring, offering conformational insights.
A hypothetical summary of expected NMR data is presented below.
| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment |
| Aromatic-H | 7.0 - 7.5 | d | H-3 or H-5 |
| Aromatic-H | 6.8 - 7.2 | d | H-3 or H-5 |
| Isopropoxy-CH | 4.0 - 4.5 | sept | -OCH(CH₃)₂ |
| Amine-NH₂ | 3.5 - 5.0 | br s | -NH₂ |
| Isopropoxy-CH₃ | 1.2 - 1.5 | d | -OCH(CH₃)₂ |
| ¹³C NMR | Expected δ (ppm) | Assignment |
| C-NH₂ | 140 - 150 | C1 |
| C-O | 145 - 155 | C6 |
| C-Br | 100 - 115 | C2, C4 |
| C-H | 115 - 130 | C3, C5 |
| -OCH | 70 - 80 | -OCH(CH₃)₂ |
| -CH₃ | 20 - 25 | -OCH(CH₃)₂ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.
In the IR spectrum, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine would be expected in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the isopropoxy group would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are typically observed in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the isopropoxy ether linkage would be present in the 1200-1250 cm⁻¹ region. The C-Br stretching vibrations would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O-C Stretch | 1200 - 1250 | IR |
| C-N Stretch | 1250 - 1350 | IR |
| C-Br Stretch | 500 - 650 | IR, Raman |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns.
The HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the molecular formula, C₉H₁₁Br₂NO. A key feature in the mass spectrum of a compound containing two bromine atoms is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion region will exhibit a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1.
Electron ionization (EI) would induce fragmentation of the molecule. The fragmentation pathways can provide valuable structural information. Common fragmentation patterns for this molecule would likely include:
Loss of a methyl radical (•CH₃) from the isopropoxy group.
Loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement.
Cleavage of the C-Br bonds, leading to ions corresponding to the loss of one or both bromine atoms.
Alpha-cleavage of the ether linkage.
| Ion | m/z (calculated) | Possible Fragmentation Pathway |
| [M]⁺ | 308.92 | Molecular Ion |
| [M-CH₃]⁺ | 293.90 | Loss of a methyl radical |
| [M-C₃H₆]⁺ | 266.88 | Loss of propene |
| [M-Br]⁺ | 229.01 | Loss of a bromine radical |
| [M-2Br]⁺ | 149.09 | Loss of two bromine radicals |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Should this compound or one of its derivatives be obtained as a single crystal of suitable quality, X-ray crystallography offers the most definitive method for determining its three-dimensional structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular conformation.
The crystal structure would reveal the planarity of the aniline ring and the orientation of the isopropoxy and amino substituents relative to the ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group and potentially other weak interactions like halogen bonding, that govern the crystal packing. For instance, the crystal structure of a related compound, 2-bromo-4,6-di-nitroaniline, reveals details about intermolecular N-H···O and C-H···O hydrogen bonds. nih.gov
Chiroptical Spectroscopy (if applicable for chiral derivatives)
The parent molecule, this compound, is achiral. However, if a chiral derivative were to be synthesized, for example, by introducing a chiral center in a substituent or by resolving a chiral atropisomer (if rotational hindrance around a single bond is significant), chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for its characterization.
CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration, often by comparison with quantum chemical calculations. ORD measures the rotation of the plane of polarized light as a function of wavelength. Together, these techniques provide a "fingerprint" of a chiral molecule's three-dimensional structure in solution.
Computational Chemistry and Theoretical Studies of 2,4 Dibromo 6 Isopropoxyaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) stands as a powerful quantum mechanical method for investigating the electronic properties of molecules. For a molecule like 2,4-Dibromo-6-isopropoxyaniline, DFT calculations would be crucial in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such calculations would reveal the steric and electronic influences of the bromine and isopropoxy substituents on the aniline (B41778) ring and the amino group.
Frontier Molecular Orbital (FMO) theory is a key component of DFT that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
A hypothetical FMO analysis for this compound would likely show the distribution of these orbitals across the molecule. The electron-donating amino and isopropoxy groups would be expected to contribute significantly to the HOMO, making the aromatic ring and the nitrogen atom potential sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring and the bromine atoms, indicating potential sites for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Energies for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.50 |
| LUMO Energy | -0.50 |
| HOMO-LUMO Gap | 5.00 |
Note: These values are illustrative and would need to be confirmed by actual DFT calculations.
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. For this compound, an EPS map would highlight the electron-rich and electron-poor regions. It is anticipated that the regions around the nitrogen and oxygen atoms would exhibit negative electrostatic potential (red/yellow), indicating their nucleophilic character. The hydrogen atoms of the amino group and potentially the bromine atoms would show positive electrostatic potential (blue), indicating their electrophilic character. This information is invaluable for predicting intermolecular interactions and the molecule's reactivity profile.
Ab Initio and Semi-Empirical Methods for Conformational Analysis and Energy Landscape Mapping
The flexibility of the isopropoxy group in this compound allows for multiple conformations. Ab initio and semi-empirical methods are well-suited for exploring the potential energy surface of the molecule to identify the most stable conformers. By systematically rotating the bonds of the isopropoxy group and the C-N bond, a conformational analysis would reveal the global and local energy minima. This is crucial for understanding the molecule's preferred shape and how it might interact with other molecules, such as biological receptors or solvent molecules.
Molecular Dynamics Simulations for Intermolecular Interactions and Dynamic Behavior in Solvents
Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in a solvent environment. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can predict how the compound will behave in solution. This includes the formation of hydrogen bonds between the amino group and solvent molecules, as well as other non-covalent interactions. Such simulations are vital for understanding the solvation process and the molecule's behavior in a biological context.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical models could predict:
NMR Shielding Constants: Calculation of NMR chemical shifts (¹H and ¹³C) would aid in the structural elucidation of the molecule and the assignment of experimental NMR spectra.
Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies, when compared with experimental spectra, can confirm the molecular structure and identify characteristic vibrational modes associated with the functional groups.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value |
| ¹H NMR Chemical Shift (NH₂) | 4.5 - 5.5 ppm |
| ¹³C NMR Chemical Shift (C-N) | 140 - 150 ppm |
| IR Vibrational Frequency (N-H stretch) | 3300 - 3500 cm⁻¹ |
Note: These values are illustrative and would need to be confirmed by actual theoretical calculations and experimental validation.
While specific computational studies on this compound are yet to be performed, the application of the theoretical methods described above would undoubtedly provide a wealth of information regarding its structure, reactivity, and properties. Such studies are essential for the rational design of new materials and chemical entities with desired functionalities.
Applications in Chemical Synthesis and Materials Science
Role as a Precursor for Advanced Organic Intermediates in Fine Chemical Synthesis
There is no available scientific literature detailing the use of 2,4-Dibromo-6-isopropoxyaniline as a precursor for advanced organic intermediates. While substituted anilines are frequently employed in multi-step syntheses to construct complex molecular frameworks, specific examples involving the title compound are not documented. acs.orgnih.gov
Utilization in the Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis
No published research was found on the utilization of this compound in the synthesis of ligands for either homogeneous or heterogeneous catalysis. The design of ligands is a critical aspect of catalyst development, and aniline (B41778) derivatives can serve as important scaffolds for chiral and achiral ligands. rsc.orgsolvias.commdpi.com However, the potential of this compound in this area has not been reported.
Incorporation into Polymeric Architectures for Functional Materials Development
Information regarding the incorporation of this compound into polymeric architectures for the development of functional materials is not present in the available literature. The functionalization of polymers with specific organic molecules can impart desired properties for applications in medicine, electronics, and materials science. magritek.comnih.govbeilstein-journals.org There are no documented instances of this compound being used for such purposes.
Development of Novel Dyes, Pigments, or Optical Materials
There are no reports on the use of this compound in the development of novel dyes, pigments, or optical materials. Aniline derivatives are historically and currently central to the dye industry, forming the basis for a wide spectrum of colors. guidechem.com The specific chromophoric or auxochromic contributions of the 2,4-dibromo-6-isopropoxy substitution pattern have not been explored in published studies.
Applications in Supramolecular Chemistry and Self-Assembly Processes
No literature could be found that describes the application of this compound in supramolecular chemistry or self-assembly processes. The non-covalent interactions of functionalized molecules are fundamental to the construction of complex supramolecular architectures. researchgate.netuclouvain.bemdpi.communi.cz The potential role of this specific aniline derivative in forming such assemblies has not been investigated in the available research.
Future Research Directions and Unexplored Avenues for 2,4 Dibromo 6 Isopropoxyaniline
Development of More Sustainable and Greener Synthetic Routes
The future synthesis of 2,4-Dibromo-6-isopropoxyaniline could pivot towards more environmentally benign methodologies, moving away from traditional, often harsh, halogenation and etherification reactions. Research in this area would focus on improving atom economy, reducing waste, and utilizing less hazardous reagents.
Inspired by green chemistry advancements for substituted anilines, several strategies could be explored. researchgate.netchemrxiv.orgchemrxiv.org One promising approach involves the development of novel methods for generating substituted anilines from precursors like benzyl (B1604629) azides, which can proceed efficiently at room temperature and may be scalable. chemrxiv.orgchemrxiv.org Another avenue is the use of pH-sensitive, catalyst-and-additive-free reaction pathways, which have been successful for other substituted aniline (B41778) derivatives. researchgate.net The classic method of preparing arylamines via the reduction of aromatic nitro compounds could also be modernized through catalytic hydrogenation with improved, selective catalysts to minimize side reactions. libretexts.org
Future synthetic protocols could also emphasize solvent-free or aqueous reaction conditions, aligning with the principles of green chemistry. The development of a three-component reaction, similar to methods developed for other meta-substituted anilines, could offer a facile and efficient route from simple, readily available precursors. rsc.org
Table 1: Potential Green Synthetic Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| From Benzyl Azide Precursors | A novel method that generates substituted anilines from corresponding benzyl azides, particularly those with electron-withdrawing groups, under acidic conditions. chemrxiv.org | Inexpensive, simple, fast, efficient at room temperature, and avoids harsh reagents. chemrxiv.orgchemrxiv.org |
| pH-Sensitive Synthesis | Utilizing adaptable, pH-sensitive reaction conditions to construct the aniline core from versatile intermediates. researchgate.net | High efficiency, scalability, and can lead to a diverse range of derivatives. researchgate.net |
| Catalyst-Free Condensation | A sequential imine condensation-isoaromatization pathway that requires no metal catalysts or additives. researchgate.net | Mild reaction conditions and avoidance of metal contaminants in the final product. researchgate.net |
| Improved Nitroarene Reduction | Employing advanced catalytic systems for the hydrogenation of a corresponding nitro-precursor to enhance selectivity and efficiency. libretexts.org | High yield and functional group tolerance with the appropriate choice of catalyst. libretexts.org |
Exploration of Novel Reactivity Patterns and Transformation Methods
The bromine and isopropoxy substituents on this compound offer a rich playground for exploring novel chemical transformations. The two bromine atoms are prime handles for cross-coupling reactions, a cornerstone of modern organic synthesis. Future work could investigate its utility in palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to build molecular complexity. chemicalbook.com The differential reactivity of the bromine atoms (ortho vs. para to the amine) could be exploited for selective, stepwise functionalization.
Beyond metal catalysis, the compound itself could serve as a catalyst. Arylamines have been shown to act as effective organocatalysts for electrophilic halogenation reactions by forming a more reactive N-haloamine intermediate. researchgate.net Investigating the catalytic potential of this compound in such transformations is a compelling research direction.
Furthermore, biocatalysis offers a green and highly selective alternative for transformations. Laccase enzymes have demonstrated the ability to polymerize various halogen- and alkoxy-substituted anilines. nih.gov Subjecting this compound to enzymatic oxidation could lead to novel oligomeric or polymeric structures with unique properties. nih.gov Conversely, challenges in certain reactions, such as the observed difficulty of using simple anilines in some palladium-catalyzed hydroamination reactions, highlight areas where new ligand or catalyst systems are needed to unlock this compound's full potential. acs.org
Integration into Emerging Fields of Chemical Science (e.g., Flow Chemistry, Mechanochemistry)
Adapting the synthesis and reactions of this compound for use in emerging technologies like flow chemistry and mechanochemistry represents a significant frontier.
Flow Chemistry: Continuous flow processing offers enhanced safety, scalability, and process control compared to batch synthesis. Aniline-catalyzed halogenations have been successfully scaled up using flow chemistry, suggesting that reactions involving this compound could be similarly adapted. researchgate.net This would be particularly advantageous for managing potentially exothermic cross-coupling or halogenation reactions.
Mechanochemistry: This solid-state synthesis technique, often performed in a ball mill, dramatically reduces or eliminates the need for solvents, aligning with green chemistry goals. beilstein-journals.org Mechanochemical methods have been effectively used for the selective halogenation of aromatic compounds. rsc.orgbeilstein-journals.org Future research could develop a mechanochemical synthesis of this compound or use it as a solid-state reactant, potentially leading to shorter reaction times, higher yields, and access to novel product polymorphs. beilstein-journals.orgbeilstein-journals.org
Table 2: Application in Emerging Chemical Technologies
| Technology | Potential Application for this compound | Key Benefits |
|---|---|---|
| Flow Chemistry | Scale-up of syntheses or subsequent cross-coupling reactions. researchgate.net | Improved heat transfer, safety, reproducibility, and potential for automation. |
| Mechanochemistry | Solvent-free synthesis of the compound or its derivatives; solid-state reactions. beilstein-journals.orgbeilstein-journals.org | Reduced environmental impact, shorter reaction times, and potential to overcome reactant solubility issues. beilstein-journals.org |
Design and Synthesis of Advanced Materials with Tunable Properties Derived from this compound
The structure of this compound makes it an excellent building block for advanced materials. The aniline backbone is a well-known precursor for conducting polymers like polyaniline (PANI), while the substituents allow for fine-tuning of material properties. nih.govmdpi.com
By polymerizing this monomer, either chemically or enzymatically, novel polymers could be created. The steric bulk of the isopropoxy group and the electronic effects of the bromine atoms would influence chain packing, solubility, and electronic properties. nih.gov This could lead to materials with tunable conductivity, morphology, and sensitivity, making them suitable for applications as chemical sensors for analytes like moisture or ammonia. nih.gov
Furthermore, this aniline derivative could be incorporated into more complex material architectures. Research has shown that aniline-based polymers can be used as binders in rechargeable batteries, where tunable properties like hydrophilicity and self-healing are desirable. acs.org The compound could also serve as an organic ligand in the synthesis of hybrid organic-inorganic materials, such as copper-based halides, which have shown promise for applications in multicolor emission and LEDs. acs.org The halogen atoms are particularly crucial in engineering the electronic band structure and photoluminescent properties of such materials. acs.org
Table 3: Potential Advanced Materials Derived from this compound
| Material Class | Potential Application | Tunable Properties |
|---|---|---|
| Conducting Polymers | Chemical sensors, thermoelectric devices. nih.govmdpi.com | Electrical conductivity, surface morphology, solubility, band gap. nih.gov |
| Polymer Binders | Aqueous rechargeable batteries. acs.org | Adhesion, chain flexibility, hydrophilicity, self-healing capability. acs.org |
| Hybrid Organic-Inorganic Materials | Light-emitting diodes (LEDs), anti-counterfeiting inks. acs.org | Photoluminescence color, quantum yield, chemical stability. acs.org |
Unveiling Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques
A fundamental understanding of the electronic structure and reactivity of this compound is crucial for its rational application. A synergistic approach combining advanced spectroscopic methods and high-level computational chemistry could provide profound mechanistic insights.
Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict structural, rotational, and vibrational spectroscopic properties. nih.gov Such calculations can elucidate the electronic band structure and density of states (DOS) in derived materials, explaining their optical and electronic behavior. acs.org Computational studies can also model the formation of intermediates, such as halogen-bonded complexes, and map out reaction energy profiles to understand mechanisms and selectivity. researchgate.net
Advanced Spectroscopy: These computational predictions can guide the analysis of experimental data. Techniques like in-situ Raman spectroscopy can monitor reactions in real-time, providing insight into reaction dynamics and intermediates, particularly in mechanochemical processes. beilstein-journals.org Detailed NMR and UV-Vis studies can identify the formation of reaction intermediates and charge-transfer complexes in solution. researchgate.net For a detailed structural and vibrational analysis, the combination of high-resolution gas-phase infrared spectroscopy with second-order vibrational perturbation theory (VPT2) calculations offers a powerful tool for characterizing the molecule with high accuracy. nih.gov
Table 4: Recommended Spectroscopic and Computational Techniques
| Technique | Purpose | Expected Insights |
|---|---|---|
| Density Functional Theory (DFT) | Predict electronic structure, reaction pathways, and spectroscopic properties. acs.orgnih.gov | Understanding of reactivity, selectivity, and the electronic/optical properties of derived materials. |
| In-situ Raman Spectroscopy | Real-time monitoring of solid-state or solution-phase reactions. beilstein-journals.org | Identification of reaction intermediates and elucidation of reaction dynamics. |
| NMR and UV-Vis Spectroscopy | Characterize reaction products and identify intermediates in solution. researchgate.net | Confirmation of product structure and evidence for charge-transfer or halogen-bonded complexes. |
| High-Resolution IR Spectroscopy & VPT2 | Provide highly accurate vibrational characterization of the molecule. nih.gov | Detailed understanding of fundamental vibrational modes and benchmarking of computational methods. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
